molecular formula C23H20N6O4 B11265197 N-(3-methoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide

N-(3-methoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide

Cat. No.: B11265197
M. Wt: 444.4 g/mol
InChI Key: BAMPPWYSEIBYQF-UHFFFAOYSA-N
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Description

The compound N-(3-methoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide is a structurally complex molecule featuring a pentazatricyclic core substituted with methoxyphenyl and acetamide groups. Its design integrates heterocyclic diversity, which is common in medicinal chemistry for targeting biological pathways .

Properties

Molecular Formula

C23H20N6O4

Molecular Weight

444.4 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide

InChI

InChI=1S/C23H20N6O4/c1-32-17-8-6-15(7-9-17)19-13-20-22-26-29(23(31)27(22)10-11-28(20)25-19)14-21(30)24-16-4-3-5-18(12-16)33-2/h3-13H,14H2,1-2H3,(H,24,30)

InChI Key

BAMPPWYSEIBYQF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=CC(=CC=C5)OC)C3=C2

Origin of Product

United States

Biological Activity

The compound N-(3-methoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide is a complex organic molecule with potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic potential and applications in medicinal chemistry.

Chemical Structure

The molecular formula of the compound is C23H20N6O3C_{23}H_{20}N_{6}O_{3} with a molecular weight of 428.4 g/mol. The intricate structure includes multiple aromatic rings and nitrogen-containing heterocycles, which are often associated with biological activity.

Physical Properties

PropertyValue
Molecular FormulaC23H20N6O3
Molecular Weight428.4 g/mol
DensityN/A
Melting PointN/A
Boiling PointN/A

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated selective cytotoxicity against multidrug-resistant cancer cell lines due to its ability to inhibit P-glycoprotein (P-gp), a protein that often contributes to drug resistance in cancer therapy .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of P-glycoprotein : This inhibition can enhance the accumulation of chemotherapeutic agents within cancer cells.
  • Induction of Apoptosis : Compounds with similar structures have shown the ability to induce programmed cell death in cancer cells through various pathways.

Structure-Activity Relationship (SAR)

The structural features of this compound are critical for its activity:

  • The presence of methoxy groups enhances lipophilicity and may improve cell membrane permeability.
  • The pentazatricyclo structure contributes to the overall stability and interaction with biological targets.

Study 1: Cytotoxicity Assessment

A study assessed the cytotoxic effects of several derivatives of similar compounds on various cancer cell lines including K562 (chronic myeloid leukemia) and MCF7 (breast cancer). The results indicated that certain derivatives exhibited IC50 values significantly lower than 10 µM, demonstrating potent anticancer activity .

Study 2: Pharmacokinetics

Another research focused on the pharmacokinetics of related compounds and found that modifications at the aromatic positions significantly affected their bioavailability and distribution in vivo. These findings suggest that optimizing the structure could enhance therapeutic efficacy .

Scientific Research Applications

Medicinal Chemistry

N-(3-methoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide has shown promise in various therapeutic areas due to its biological activities:

Potential Mechanisms of Action :

  • Interactions with molecular targets in cancer therapy.
  • Antioxidant properties that may contribute to cellular protection mechanisms.

Anticancer Studies

Research indicates that compounds with similar structural features have demonstrated significant anticancer activity. For example:

  • Compounds derived from similar scaffolds have shown percent growth inhibitions (PGIs) against various cancer cell lines such as SNB-19 (86.61%) and OVCAR-8 (85.26%) .

Synthesis and Industrial Applications

The synthesis of this compound typically involves multi-step organic reactions aimed at optimizing yield and purity:

  • Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction.
  • Industrial production methods focus on controlled reaction environments to enhance efficiency .

Studies involving this compound often include:

  • Investigating interactions with specific biological targets to elucidate its pharmacological profile.
  • Assessing cytotoxicity against cancerous versus normal cell lines using assays like MTT .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of similar compounds on breast cancer cell lines (MCF-7 and MDA-MB 231). Results indicated that compounds with structural similarities exhibited IC50 values ranging from 27.7 µM to 39.2 µM against cancer cells while showing lower toxicity towards normal cells (IC50 > 100 µM) .

Case Study 2: Mechanistic Insights

Research into the mechanism of action revealed that the compound interacts with key enzymes involved in tumor growth regulation, potentially inhibiting pathways critical for cancer cell proliferation .

Comparison with Similar Compounds

Structural Features

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
Target Compound Not explicitly provided ~500 (estimated) Pentazatricyclic core, dual methoxyphenyl groups, acetamide linkage -
N-(4-Methoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide C24H21N3O3S 431.51 Thiazolidinone ring, phenylimino group, acetamide tail
N-(3,4-Dimethylphenyl)-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide C23H24N2O2S2 448.57 Diazatricyclic core, propenyl substitution, thioether linkage
2-(4-Methoxyphenoxy)-N-{10-oxo-2-oxa-9-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}acetamide C21H19N2O4 390.40 Oxa-azatricyclic system, phenoxy substituent

Key Observations :

  • The target compound’s pentazatricyclic core distinguishes it from analogs with thiazolidinone () or diazatricyclic systems (). The increased nitrogen content may enhance hydrogen-bonding interactions in biological targets.
  • Methoxyphenyl groups are common in analogs (e.g., ), suggesting shared roles in lipophilicity and π-π stacking.

Q & A

Q. Table 1: Key Reaction Parameters for Synthesis Optimization

ParameterOptimal RangeImpact on Yield
Temperature80–110°C↑ Cyclization
Solvent PolarityDMF > THF↑ Solubility
Catalyst Loading5–10 mol% Pd(PPh3)4↑ Coupling

Q. Table 2: Analytical Techniques for Structural Confirmation

TechniqueTarget DataReference
1H NMRAromatic proton integration
HPLCPurity >95%
X-rayTricyclic core conformation

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